H-Tyr-gly-gly-OH
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of H-Tyr-gly-gly-OH typically involves solid-phase peptide synthesis (SPPS) or liquid-phase peptide synthesis (LPPS). In SPPS, the peptide is assembled step-by-step on a solid support, using protected amino acids to prevent unwanted side reactions. The Boc (tert-butyloxycarbonyl) and Fmoc (fluorenylmethyloxycarbonyl) strategies are commonly used for protecting the amino groups during synthesis .
Industrial Production Methods
Industrial production of peptides like this compound often employs automated peptide synthesizers, which can efficiently produce large quantities of high-purity peptides. These synthesizers use similar SPPS techniques but on a larger scale, ensuring consistency and quality .
Chemical Reactions Analysis
Types of Reactions
H-Tyr-gly-gly-OH can undergo various chemical reactions, including:
Oxidation: The tyrosine residue can be oxidized to form dityrosine or other derivatives.
Reduction: Reduction reactions can modify the peptide bonds or side chains.
Substitution: The amino groups can participate in substitution reactions to form derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Sodium borohydride or other reducing agents.
Substitution: Various alkylating agents can be used under mild conditions.
Major Products Formed
Oxidation: Dityrosine and other oxidized derivatives.
Reduction: Reduced forms of the peptide.
Substitution: Alkylated derivatives of the peptide.
Scientific Research Applications
H-Tyr-gly-gly-OH has several applications in scientific research:
Chemistry: Used as a model compound for studying peptide synthesis and reactions.
Biology: Investigated for its role in cellular signaling and protein interactions.
Medicine: Explored for its potential therapeutic effects, particularly in pain management and neuroprotection.
Industry: Utilized in the development of peptide-based drugs and biomaterials
Mechanism of Action
H-Tyr-gly-gly-OH exerts its effects primarily by binding to opioid receptors, which are G-protein-coupled receptors involved in pain regulation and other physiological processes. The binding of this peptide to the receptors triggers a cascade of intracellular events, leading to the modulation of neurotransmitter release and other cellular responses .
Comparison with Similar Compounds
Similar Compounds
H-Gly-gly-Tyr-OH: Another tripeptide with a similar structure but different sequence.
H-Gly-gly-OH: A simpler dipeptide that lacks the tyrosine residue.
Leucine enkephalin: A pentapeptide with a similar function but different sequence
Uniqueness
H-Tyr-gly-gly-OH is unique due to its specific sequence and the presence of the tyrosine residue, which plays a crucial role in its binding to opioid receptors and its biological activity .
Properties
IUPAC Name |
2-[[2-[[2-amino-3-(4-hydroxyphenyl)propanoyl]amino]acetyl]amino]acetic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17N3O5/c14-10(5-8-1-3-9(17)4-2-8)13(21)16-6-11(18)15-7-12(19)20/h1-4,10,17H,5-7,14H2,(H,15,18)(H,16,21)(H,19,20) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HIINQLBHPIQYHN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CC(C(=O)NCC(=O)NCC(=O)O)N)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17N3O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70874452 |
Source
|
Record name | TYR-GLY-GLY | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70874452 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
295.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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